molecular formula C7H8ClIN2O4S2 B8601439 N-(2-Chloro-5-iodopyridin-4-yl)-N-(methylsulfonyl)methanesulfonamide

N-(2-Chloro-5-iodopyridin-4-yl)-N-(methylsulfonyl)methanesulfonamide

Cat. No. B8601439
M. Wt: 410.6 g/mol
InChI Key: GDDXNIORNKMIMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09371319B2

Procedure details

N-(2-chloro-5-iodopyridin-4-yl)-N-(methylsulfonyl)methanesulfonamide (13) (1.1 g) was stirred with THF (6.8 mL) and 10% sodium hydroxide (6.8 mL) at room temperature overnight. The THF was evaporated and the aqueous was brought to pH about 5 with 10% citric acid solution. Product was deposited—the mixture was cooled at 0-5° C. for 0.5 h and the product filtered off. It was washed with a little water and dried over sodium hydroxide in a vacuum desiccator to give the title compound (772 mg, 83%). 1H-NMR (500 MHz, DMSO-d6): 3.29 (s, 3H), 7.42 (s, 1H), 8.66 (s, 1H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Name
Quantity
6.8 mL
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N:8](S(C)(=O)=O)[S:9]([CH3:12])(=[O:11])=[O:10])[C:5]([I:17])=[CH:4][N:3]=1.[OH-].[Na+]>C1COCC1>[Cl:1][C:2]1[CH:7]=[C:6]([NH:8][S:9]([CH3:12])(=[O:11])=[O:10])[C:5]([I:17])=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
ClC1=NC=C(C(=C1)N(S(=O)(=O)C)S(=O)(=O)C)I
Name
Quantity
6.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6.8 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The THF was evaporated
FILTRATION
Type
FILTRATION
Details
the product filtered off
WASH
Type
WASH
Details
It was washed with a little water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium hydroxide in a vacuum desiccator

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=C1)NS(=O)(=O)C)I
Measurements
Type Value Analysis
AMOUNT: MASS 772 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.